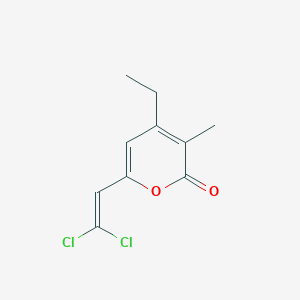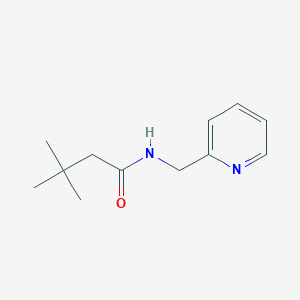
1-phenyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological systems of the body.
作用機序
The mechanism of action of 1-phenyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine involves its binding to the serotonin receptors, which leads to the activation of intracellular signaling pathways. This activation results in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, appetite, and other physiological processes.
Biochemical and Physiological Effects
1-phenyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased feelings of euphoria and stimulation. 1-phenyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine has also been shown to decrease food intake and increase locomotor activity in animal studies.
実験室実験の利点と制限
1-phenyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a useful tool for researchers on a budget. Additionally, 1-phenyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine has a well-established mechanism of action and has been extensively studied, making it a reliable tool for scientific research.
However, there are also some limitations to the use of 1-phenyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine in laboratory experiments. It has a narrow therapeutic window, meaning that it can be toxic at higher doses. Additionally, its effects can be highly variable depending on the dose and route of administration, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research involving 1-phenyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine. One area of interest is the role of 1-phenyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine in the regulation of appetite and weight loss. Additionally, research is needed to further elucidate the mechanisms underlying the effects of 1-phenyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine on the central nervous system. Finally, the development of more selective serotonin receptor agonists and antagonists could lead to the development of more effective treatments for various neurological and psychiatric disorders.
合成法
The synthesis of 1-phenyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine involves the reaction of 1-phenylpiperazine with 2-benzothiophenecarbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
1-phenyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to have an affinity for the serotonin receptors, specifically the 5-HT1B and 5-HT2C receptors. 1-phenyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine has been used as a tool to study the role of these receptors in various physiological and behavioral processes such as appetite regulation, mood, and anxiety.
特性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c22-19(18-17-9-5-4-6-15(17)14-23-18)21-12-10-20(11-13-21)16-7-2-1-3-8-16/h1-3,7-8,14H,4-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQGSMNNGOACKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)
![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)
![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)
![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)
![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)
![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)
![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-(3-pyridinyl)propanamide dihydrochloride](/img/structure/B5577857.png)
![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5577874.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate](/img/structure/B5577880.png)
![4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5577881.png)